molecular formula C19H16FNO5 B4848440 4-(4-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one

4-(4-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one

Cat. No. B4848440
M. Wt: 357.3 g/mol
InChI Key: CFZXALRZNDCQGA-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one, also known as FTOB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FTOB is a synthetic compound that belongs to the family of oxazole derivatives.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one is not well understood. However, it has been suggested that this compound may act as an inhibitor of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC by this compound may lead to the modulation of these cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells. This compound has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs. In vivo studies have shown that this compound can reduce the severity of acute lung injury in mice.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its strong fluorescence properties. This compound can be used as a fluorescent probe for various analytes, making it an ideal candidate for the development of fluorescent sensors. However, one of the limitations of using this compound is its low solubility in water. This can make it difficult to use this compound in aqueous environments.

Future Directions

There are several future directions for the research of 4-(4-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one. One potential direction is the development of this compound-based fluorescent sensors for the detection of various analytes. Another potential direction is the development of this compound-based organic electronic devices. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in the development of anti-inflammatory drugs.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound can be synthesized using a simple and efficient method. This compound has been studied for its potential applications in the development of fluorescent sensors and organic electronic devices. The mechanism of action of this compound is not well understood, but it may act as an inhibitor of PKC. This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory properties. One of the main advantages of using this compound in lab experiments is its strong fluorescence properties, but its low solubility in water can be a limitation. There are several future directions for the research of this compound, including the development of this compound-based fluorescent sensors and organic electronic devices.

Scientific Research Applications

4-(4-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of fluorescent sensors. This compound has been shown to exhibit strong fluorescence properties, making it an ideal candidate for the development of fluorescent sensors for various analytes. This compound has also been studied for its potential applications in the field of organic electronics. This compound has been shown to exhibit good electron transport properties, making it a potential candidate for the development of organic electronic devices.

properties

IUPAC Name

(4Z)-4-[(4-fluorophenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO5/c1-23-15-9-12(10-16(24-2)17(15)25-3)18-21-14(19(22)26-18)8-11-4-6-13(20)7-5-11/h4-10H,1-3H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZXALRZNDCQGA-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=CC3=CC=C(C=C3)F)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=N/C(=C\C3=CC=C(C=C3)F)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one
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4-(4-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one
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4-(4-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one
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4-(4-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one
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4-(4-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one
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4-(4-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one

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